FMOC-(S)-3-AMINO-3-(2-FURYL)-PROPIONIC ACID FMOC-(S)-3-AMINO-3-(2-FURYL)-PROPIONIC ACID
Brand Name: Vulcanchem
CAS No.: 1217741-88-2
VCID: VC0088684
InChI: InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4
Molecular Formula: C22H19NO5
Molecular Weight: 377.4 g/mol

FMOC-(S)-3-AMINO-3-(2-FURYL)-PROPIONIC ACID

CAS No.: 1217741-88-2

Main Products

VCID: VC0088684

Molecular Formula: C22H19NO5

Molecular Weight: 377.4 g/mol

FMOC-(S)-3-AMINO-3-(2-FURYL)-PROPIONIC ACID - 1217741-88-2

CAS No. 1217741-88-2
Product Name FMOC-(S)-3-AMINO-3-(2-FURYL)-PROPIONIC ACID
Molecular Formula C22H19NO5
Molecular Weight 377.4 g/mol
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid
Standard InChI InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1
Standard InChIKey WNBKREXSNCMGTJ-IBGZPJMESA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4
PubChem Compound 7016824
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator